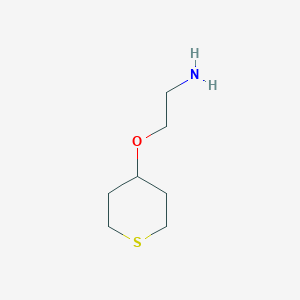
2-(Thian-4-yloxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thian-4-yloxy)ethan-1-amine is an organic compound with the molecular formula C7H15NOS It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an ethanamine group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yloxy)ethan-1-amine typically involves the reaction of thian-4-ol with 2-chloroethanamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of thian-4-ol is replaced by the ethanamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thian-4-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiane derivative with a reduced sulfur atom.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Thian-4-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Thian-4-yloxy)ethan-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and thiane functional groups. These interactions may involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The exact pathways and targets would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Thian-4-yloxy)ethan-1-amine hydrochloride: A salt form of the compound with similar properties.
2-(Thian-4-yloxy)ethanol: A related compound where the amine group is replaced by a hydroxyl group.
Thian-4-ol: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its combination of a thiane ring and an ethanamine group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(thian-4-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6,8H2 |
InChI Key |
NLGQCPCYDJBIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


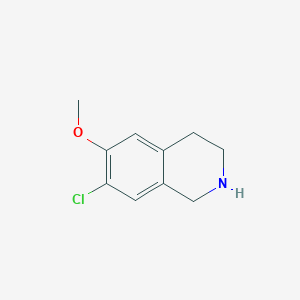
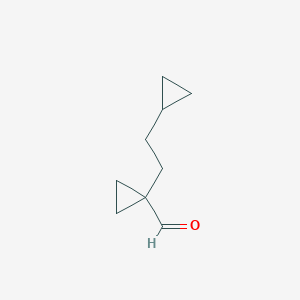
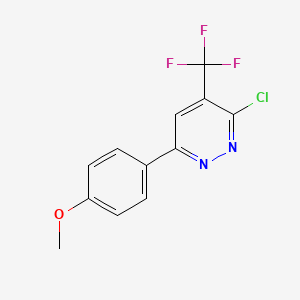

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
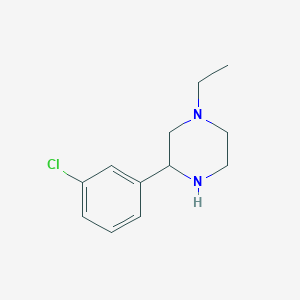
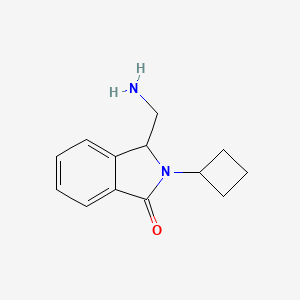
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
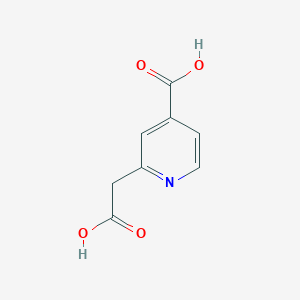

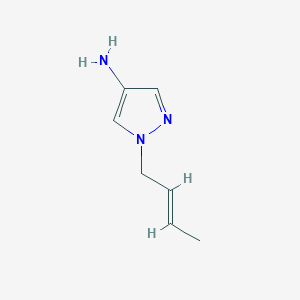
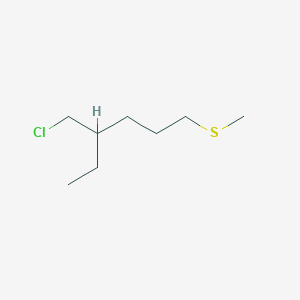
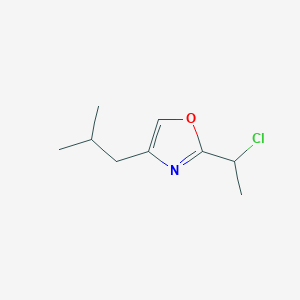
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
